レシヌラドナトリウム
概要
説明
Lesinurad sodium is a uric acid transporter 1 (URAT1) inhibitor used primarily in the treatment of hyperuricemia associated with gout. It is typically administered in combination with a xanthine oxidase inhibitor to enhance its efficacy in reducing serum uric acid levels . Lesinurad sodium works by inhibiting the reabsorption of uric acid in the kidneys, thereby increasing its excretion and lowering serum uric acid concentrations .
科学的研究の応用
Lesinurad sodium has several scientific research applications, including:
作用機序
レシヌラートナトリウムは、尿酸トランスポーター1(URAT1)と有機アニオントランスポーター4(OAT4)の活性を阻害することにより、その効果を発揮します 。 URAT1は、腎臓の尿細管からの尿酸の再吸収を担う主要なトランスポーター酵素です。 URAT1を阻害することにより、レシヌラートナトリウムは尿酸の排泄を増加させ、血清尿酸値を低下させます 。 このメカニズムは、尿酸の生成を抑制するキサンチンオキシダーゼ阻害剤と併用した場合に特に有効です .
生化学分析
Biochemical Properties
Lesinurad sodium plays a significant role in biochemical reactions by interacting with the URAT1 and OAT4 uric acid transporters of the kidney . By inhibiting these transporters, it increases renal uric acid excretion and lowers serum uric acid levels . The main transporters involved in proximal tubular reabsorption of uric acid are URAT1 (apical membrane), encoded by SLC22A12, and SLC2A9, encoding glucose transporter 9 (GLUT9) (basolateral membrane) .
Cellular Effects
Lesinurad sodium influences cell function by acting on the kidney . As a potentially nephrotoxic uricosuric drug, it affects the reabsorption process along the nephron . It has been shown to block the reabsorption process, thereby increasing the excretion of uric acid .
Molecular Mechanism
The mechanism of action of Lesinurad sodium involves its binding interactions with biomolecules, specifically the URAT1 and OAT4 uric acid transporters . By inhibiting these transporters, Lesinurad sodium prevents the reabsorption of uric acid in the kidneys, leading to an increase in the excretion of uric acid and a decrease in serum uric acid levels .
Temporal Effects in Laboratory Settings
It is known that at the 200 mg/day dose, serum creatinine more than doubled in 1.8% of Lesinurad sodium patients (versus 0% in placebo) and in 11% of these, it was not reversible .
Metabolic Pathways
Lesinurad sodium is involved in the metabolic pathway of uric acid. It interacts with the URAT1 and OAT4 uric acid transporters, which play a crucial role in the reabsorption of uric acid in the kidneys .
Transport and Distribution
Lesinurad sodium is transported and distributed within cells and tissues via its interaction with the URAT1 and OAT4 uric acid transporters . By inhibiting these transporters, it affects the localization and accumulation of uric acid in the kidneys .
Subcellular Localization
As it interacts with the URAT1 and OAT4 uric acid transporters, it is likely to be localized in the areas of the cell where these transporters are present .
準備方法
合成経路と反応条件: レシヌラートナトリウムは、様々な方法で合成できます。 1つの効率的な合成経路は、安価な出発物質と穏やかな反応条件を用いるものであり、許容できる全体的な収率をもたらします 。 合成は、通常、以下の手順を伴います。
出発物質: 1-ブロモナフタレン。
主要な反応: 二硫化炭素(CS2)を用いたアミノ分解およびヒドラジノ分解。
最終生成物: レシヌラートナトリウムは、いくつかの精製工程を経て得られます.
工業生産方法: レシヌラートナトリウムの工業生産は、結晶形態の調製を伴い、X線粉末回折や示差走査熱量測定などの手法で特徴付けられます 。 これらの結晶形態は、取り扱いやすさと優れた薬理学的特性により、固体剤形に適しています .
化学反応の分析
反応の種類: レシヌラートナトリウムは、以下のものを含む様々な化学反応を起こします。
酸化: レシヌラートナトリウムは、特定の条件下で酸化されて、異なる酸化生成物を生成する可能性があります。
還元: 還元反応は、レシヌラートナトリウムに存在する官能基を修飾する可能性があります。
一般的な試薬と条件:
酸化: 過酸化水素(H2O2)や過マンガン酸カリウム(KMnO4)などの一般的な酸化剤を使用できます。
還元: 水素化ホウ素ナトリウム(NaBH4)や水素化リチウムアルミニウム(LiAlH4)などの還元剤が一般的に使用されます。
主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化はレシヌラートナトリウムの異なる酸化形態を生成する可能性があり、一方、置換反応は修飾された官能基を持つ誘導体の範囲を生成する可能性があります .
4. 科学研究への応用
レシヌラートナトリウムは、以下のものを含むいくつかの科学研究への応用があります。
化学: 尿酸輸送と阻害メカニズムを研究するためのモデル化合物として使用されます。
生物学: 尿酸代謝と腎機能への影響について調査されています。
類似化合物との比較
レシヌラートナトリウムは、URAT1とOAT4の選択的な阻害により、尿酸トランスポーター阻害剤の中でユニークです 。 類似化合物には、以下のものがあります。
プロベネシド: 腎臓での尿酸の再吸収を阻害する別の尿酸排泄促進薬。
ベンゾブロマロン: URAT1も阻害する強力な尿酸排泄促進薬。
スルフィンピラゾン: 同じ作用機序を持つ尿酸排泄促進薬.
これらの化合物と比較して、レシヌラートナトリウムはURAT1に対する親和性が高く、しばしばキサンチンオキシダーゼ阻害剤と併用して、より良い治療効果を得ています .
生物活性
Lesinurad sodium, marketed under the brand name Zurampic, is a novel oral medication primarily used for the treatment of hyperuricemia associated with gout. Its mechanism of action involves the selective inhibition of uric acid transporters, specifically URAT1 and OAT4, leading to increased urinary excretion of uric acid and decreased serum uric acid (sUA) levels. This article will delve into the biological activity of lesinurad sodium, supported by data tables, case studies, and detailed research findings.
Lesinurad acts as a selective uric acid reabsorption inhibitor by targeting the URAT1 transporter, which is responsible for the reabsorption of uric acid in the renal tubules. By inhibiting URAT1, lesinurad promotes uric acid excretion and lowers sUA levels. Additionally, it has been shown to inhibit OAT4, contributing to its pharmacological effects .
Key Mechanisms:
- Inhibition of URAT1: Major transporter for urate reabsorption.
- Inhibition of OAT4: Additional pathway for urate handling.
- Dual Mechanism: When used in combination with xanthine oxidase inhibitors (XOIs), it provides a comprehensive approach to managing hyperuricemia.
Pharmacokinetics
Lesinurad is rapidly absorbed following oral administration, achieving peak plasma concentrations within 1 to 4 hours. The pharmacokinetic profile indicates a mean steady-state volume of distribution of approximately 20 L. Its protein binding is significant, which influences its therapeutic efficacy and safety profile .
Pharmacokinetic Parameters:
Parameter | Value |
---|---|
Maximum Plasma Concentration | 1-4 hours post-dose |
Volume of Distribution | ~20 L |
Protein Binding | High |
Clinical Efficacy
Clinical trials have demonstrated that lesinurad effectively reduces sUA levels in patients with gout. A notable study evaluated the efficacy of lesinurad in combination with febuxostat over a 12-month period. The primary endpoint was the proportion of patients achieving sUA levels below 5.0 mg/dL at six months .
Study Findings:
- Efficacy: Lesinurad significantly increased the proportion of patients achieving target sUA levels compared to placebo.
- Safety Profile: Lesinurad was well-tolerated with a low incidence of adverse effects.
Case Studies
A phase 1 clinical trial involving healthy volunteers assessed the pharmacodynamics of lesinurad. Participants received single doses ranging from 200 mg to 600 mg, leading to a dose-dependent increase in fractional excretion of uric acid (FE UA) and a corresponding decrease in sUA levels.
Results from Phase 1 Trial:
- 200 mg Dose: FE UA increased from baseline (5.8%) to 21.8% after 6 hours.
- 600 mg Dose: Maximum reduction in sUA by 42% observed at 6 hours post-dose .
PPARγ Modulation
Recent studies have indicated that lesinurad also interacts with peroxisome proliferator-activated receptor gamma (PPARγ). While it does not activate PPARγ in adipocytes to promote lipid accumulation, it shows modulatory effects that may contribute beneficially to its pharmacological profile .
PPARγ Interaction Highlights:
- Modulatory Potency: Lesinurad has been characterized as a selective PPARγ modulator with an EC50 value comparable to that of traditional agonists but without adipogenic effects.
- Potential for Metabolic Disease Applications: The unique profile suggests possible future applications beyond gout treatment.
特性
IUPAC Name |
sodium;2-[[5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O2S.Na/c18-16-19-20-17(24-9-15(22)23)21(16)14-8-7-11(10-5-6-10)12-3-1-2-4-13(12)14;/h1-4,7-8,10H,5-6,9H2,(H,22,23);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYMVLTWIBGEMC-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(C3=CC=CC=C23)N4C(=NN=C4Br)SCC(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN3NaO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1151516-14-1 | |
Record name | Lesinurad sodium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1151516141 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LESINURAD SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25UH266CV3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。